N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a cyclohexenyl-hydroxymethyl group linked to a 2-methoxyphenoxyacetamide backbone. This compound combines structural features of cyclic alkenes and aromatic ethers, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-13-7-3-4-8-14(13)21-11-15(18)17-12-16(19)9-5-2-6-10-16/h3-5,7-9,19H,2,6,10-12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENQJRDWEMNNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCCC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
Similar compounds, like indole derivatives, have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a compound with potential biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C17H25NO3
- Molecular Weight : 291.39 g/mol
Its structure features a cyclohexene moiety and a methoxyphenol group, which may contribute to its bioactivity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related phenolic compounds show that they can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, which is a model for inflammation. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was also observed, suggesting a mechanism involving the suppression of pro-inflammatory pathways such as NF-κB and MAPK signaling .
2. Antioxidant Properties
Phenolic compounds are known for their antioxidant capabilities. The presence of the methoxyphenol group in this compound suggests it may scavenge free radicals and reduce oxidative stress, contributing to its potential therapeutic effects against various diseases linked to oxidative damage.
3. Antimicrobial Activity
Preliminary studies suggest that similar compounds possess antimicrobial properties. While specific data on this compound is limited, related phenolic compounds have shown efficacy against a range of pathogens, indicating potential applications in infection control and treatment.
Case Study 1: In Vitro Analysis
A study evaluated the effects of this compound on RAW 264.7 cells, demonstrating a dose-dependent reduction in NO production upon LPS stimulation. Western blot analysis confirmed decreased expression of iNOS and COX-2, highlighting its anti-inflammatory potential.
Case Study 2: Zebrafish Model
In vivo studies using zebrafish larvae showed that treatment with the compound significantly reduced inflammatory responses induced by LPS, further supporting its role as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Pro-inflammatory Cytokines : By downregulating NF-kB and MAPK pathways.
- Scavenging Free Radicals : Through its phenolic structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexenyl-Containing Acetamides
Key analogs include:
Analysis :
- The target compound’s 2-methoxyphenoxy group distinguishes it from analogs with para-substituted methoxy or ethyl groups. This substitution likely enhances electron-donating effects, influencing solubility and reactivity.
2-Methoxyphenoxy Acetamide Derivatives
Compounds sharing the 2-methoxyphenoxy-acetamide core but differing in substituents include:
Analysis :
- Thiadiazole derivatives (e.g., 5k) exhibit higher melting points (135–136°C) compared to non-heterocyclic analogs, suggesting enhanced crystallinity due to planar aromatic systems.
- Sulfonamide-phenyl analogs (e.g., ) introduce sulfonyl groups, which may improve water solubility and receptor-binding affinity compared to the target compound’s aliphatic hydroxycyclohexenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
